molecular formula C12H10N6O2S B12161407 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide

2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide

Cat. No.: B12161407
M. Wt: 302.31 g/mol
InChI Key: FSODAEIIUHXZBC-UHFFFAOYSA-N
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Description

2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide is a heterocyclic compound that features both pyridazine and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves the reaction of thiophene derivatives with pyridazine and triazole precursors. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetic acid
  • 1,3,4-thiadiazole derivatives
  • Imidazole-containing compounds

Uniqueness

2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide is unique due to its combination of pyridazine and triazole rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C12H10N6O2S

Molecular Weight

302.31 g/mol

IUPAC Name

2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide

InChI

InChI=1S/C12H10N6O2S/c19-10(15-12-13-7-14-16-12)6-18-11(20)4-3-8(17-18)9-2-1-5-21-9/h1-5,7H,6H2,(H2,13,14,15,16,19)

InChI Key

FSODAEIIUHXZBC-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC=NN3

Origin of Product

United States

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